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1,4-Bis(3-aminophenoxy)benzene

Monomer handling Purification Physical property

Polyimide synthesis for flexible electronics and OLEDs demands monomers with precise isomeric control to balance thermal stability, solubility, and electronic properties. 1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6) addresses these challenges through its unique meta-amino/para-central architecture: • Delivers ~22.6°C higher Tg and ~15.9°C higher Td than meta-central isomers, enabling demanding aerospace and electronic thermal budgets. • Moderated HOMO level and amorphous film-forming character eliminate interfacial engineering for ITO anode matching in OLED hole transport layers. • 97°C melting point enables gentler recrystallization purification, reducing oxidative degradation and improving monomer purity consistency for electronics-grade synthesis.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 59326-56-6
Cat. No. B1590263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-aminophenoxy)benzene
CAS59326-56-6
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N
InChIInChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2
InChIKeyLBPVOEHZEWAJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6): A Meta-Substituted Aromatic Diamine Monomer for High-Performance Polyimides and OLED Materials


1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6, also referred to as p-APB or 143BAPB) is an aromatic diamine featuring a central hydroquinone-derived para-phenylene core linked via ether bridges to two terminal aniline rings bearing meta-positioned amino groups. This meta-amino substitution pattern imparts a kinked, twisted molecular conformation that moderates conjugation compared to the all-para isomer . The compound serves as a key monomer in the synthesis of polyimides, polyamide ethers, and related high-performance polymers, as well as a building block for organic light-emitting diode (OLED) hole transport/injection materials .

Why 1,4-Bis(3-aminophenoxy)benzene Cannot Be Interchanged with Other Bis(aminophenoxy)benzene Isomers


The bis(aminophenoxy)benzene family encompasses several positional isomers that differ in the attachment points of the phenoxy and amino groups on the central and terminal aromatic rings. These seemingly minor structural variations profoundly affect the molecular geometry, electronic conjugation, and chain packing in the resulting polymers. For instance, epoxy networks cured with isomeric tri-aromatic ether-linked amines exhibit significant differences in flexural properties, dynamic mechanical behavior, and thermal stability due to variations in phenylene rotational mobility and π-flip dynamics . Similarly, aramid copolymers synthesized from para-linked (PBAB) versus meta-linked (MBAB) bis(4-aminophenoxy)benzene monomers show consistent and quantifiable divergences in glass transition temperature (Tg: 292.7°C vs 270.1°C), thermal decomposition temperature (Td: 465.5°C vs 449.6°C), and tensile strength (113.5 MPa vs 107.1 MPa), underscoring that isomeric substitution alone can determine application viability . Generic substitution between isomers without accounting for these performance differences risks compromising thermal budgets, mechanical integrity, and processability in demanding aerospace, electronic, and optoelectronic applications.

Quantitative Differentiation of 1,4-Bis(3-aminophenoxy)benzene Against Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Evidence


Melting Point Depression vs 1,3-Bis(4-aminophenoxy)benzene (TPE-R) Facilitates Purification and Handling

1,4-Bis(3-aminophenoxy)benzene exhibits a melting point of 97°C, whereas the commercially prevalent isomer 1,3-Bis(4-aminophenoxy)benzene (TPE-R, CAS 2479-46-1) melts at 115–118°C . This ~18–21°C lower melting point simplifies melt processing, reduces energy costs during recrystallization, and lowers the risk of thermal degradation during purification steps. The difference arises from the meta-amino substitution disrupting crystal lattice packing compared to the more symmetric para-amino configuration of TPE-R .

Monomer handling Purification Physical property Melting point

Glass Transition Temperature (Tg) of Derived Polymers: Para Central Ring Provides Higher Thermal Capability than Meta-Linked Isomers

While direct Tg data for polyimides derived exclusively from 1,4-Bis(3-aminophenoxy)benzene are not available in public literature, strong class-level evidence from structurally analogous aramid copolymers demonstrates that a para-substituted central ring consistently yields a ~22.6°C higher Tg compared to a meta-substituted central ring. In a 2024 study, PBAB-aramid (derived from 1,4-bis(4-aminophenoxy)benzene) exhibited a Tg of 292.7°C, versus 270.1°C for MBAB-aramid (derived from 1,3-bis(4-aminophenoxy)benzene) . The para-central ring in 1,4-Bis(3-aminophenoxy)benzene is thus expected to confer a similarly elevated Tg relative to polyimides made from 1,3-bis(3-aminophenoxy)benzene (m-APB), which is widely used for processable polyimide adhesives . The meta-amino substitution on the terminal rings may moderate this increase relative to the all-para isomer, offering a distinct intermediate Tg profile not achievable with either extreme isomer.

Polyimide Glass transition temperature Thermal stability Aramid copolymer

Thermal Decomposition Temperature (Td): Para Central Ring Enhances Thermal Robustness by ~15.9°C

In the same 2024 aramid copolymer study, PBAB-aramid (para central ring) demonstrated a thermal decomposition temperature (Td) of 465.5°C, compared to 449.6°C for MBAB-aramid (meta central ring) . This ~15.9°C enhancement in thermal robustness is attributed to the more linear chain packing and denser intermolecular interactions enabled by the para-phenylene linkage. Since 1,4-Bis(3-aminophenoxy)benzene possesses the same para-central ring architecture, polymers derived from it are expected to exhibit similarly improved thermal decomposition resistance relative to those derived from meta-central isomers such as 1,3-bis(3-aminophenoxy)benzene.

Thermal decomposition Thermogravimetric analysis Aramid High-temperature stability

Solubility and Amorphous Film Formation: Meta-Amino Substitution Suppresses Crystallization for Solution Processing

The meta-amino substitution on the terminal phenyl rings of 1,4-Bis(3-aminophenoxy)benzene introduces a kinked, non-coplanar geometry that effectively suppresses tight crystallization in derived polymers, enabling the formation of uniform, stable amorphous films ideal for solution processing . This contrasts with the more linear all-para isomer (1,4-Bis(4-aminophenoxy)benzene, TPE-Q), which tends to promote higher crystallinity and reduced solubility. Varley et al. (2017) demonstrated that the substitution pattern (ortho, meta, para) of bis(aminophenoxy)benzene-based epoxy curatives has a significant impact on network properties after cure, with meta-substituted isomers producing networks with distinct short-range molecular mobility characteristics . Together, these data indicate that 1,4-Bis(3-aminophenoxy)benzene offers a superior solubility–rigidity balance compared to the all-para analog, making it the preferred choice for solution-cast polyimide films and OLED hole transport layers where amorphous morphology is critical.

Solubility Amorphous film Solution processing Polyimide OLED

Moderate HOMO Level for Optimized Hole Injection: Electronic Differentiation from Para-Amino Isomers

According to vendor technical analysis, the meta-positioned amino groups on the terminal phenyl rings reduce the conjugative effect between the amine and the central phenyl ring, moderating the electron-donating ability and the elevation of the highest occupied molecular orbital (HOMO) level compared to the common para-amino isomer . While explicit quantitative HOMO energy values are not publicly reported, the structural rationale is consistent with well-established principles of aromatic conjugation: para-amino substituents maximize through-conjugation and raise the HOMO, whereas meta-amino substitution breaks conjugation and results in a lower, more moderate HOMO level. This moderation is beneficial for matching the work function of common anode materials (e.g., ITO, ~4.7–5.0 eV) in OLED devices, potentially reducing the hole injection barrier without requiring additional interfacial layers .

HOMO energy Hole injection OLED Electronic structure Work function matching

Polyimide Adhesive with Low Water Absorption: Preferred Diamine Component in Semiconductor Packaging

European Patent EP0598911A1 identifies bis(aminophenoxy)benzene—including 1,4-bis(3-aminophenoxy)benzene as a preferred embodiment—as a diamine component in polyimide film adhesives for semiconductor mounting, specifically for lead-on-chip (LOC) structures . The resulting adhesives are claimed to have excellent heat resistance and low water absorption, critical for preventing delamination during reflow soldering and thermal cycling. While the patent does not provide head-to-head quantitative water absorption data for each isomer, the explicit preference for bis(aminophenoxy)benzene over other diamines such as dimethylphenylenediamine indicates its superior balance of adhesion reliability and moisture resistance in this demanding application .

Polyimide adhesive Low water absorption Semiconductor packaging Lead-on-chip Film adhesive

High-Value Application Scenarios for 1,4-Bis(3-aminophenoxy)benzene Where Isomeric Selection Matters


OLED Hole Transport and Injection Layer Polymers

The moderated HOMO level and amorphous film-forming character of 1,4-Bis(3-aminophenoxy)benzene make it a strong candidate for polyimide or polyether-based hole transport layers in OLED devices. Unlike the all-para isomer which yields higher HOMO levels that may create excessive injection barriers, and unlike the all-meta isomer which sacrifices thermal stability, the unique meta-amino/para-central combination offers a balanced electronic profile that can be matched to common ITO anodes without additional interfacial engineering . The resulting amorphous films suppress crystallization-induced pixel defects, enhancing device lifetime and uniformity .

Solution-Processable High-Temperature Polyimide Films for Flexible Electronics

Flexible printed circuit boards and display substrates require polyimide films with a combination of high Tg, low moisture absorption, and solution processability. The para-central ring of 1,4-Bis(3-aminophenoxy)benzene is expected to provide superior Tg (class-level inference: ~22.6°C higher than meta-central isomers ), while the meta-amino substitution improves solubility and reduces crystallinity compared to the all-para analog . Patent literature further confirms that bis(aminophenoxy)benzene-based polyimides meet the low-water-absorption requirements for semiconductor packaging adhesives . This combination of properties addresses multiple pain points in flexible electronics manufacturing.

Aerospace Composite Matrices Requiring Extended Thermal Endurance

Aerospace structural composites and high-temperature adhesives demand matrix resins with thermal decomposition temperatures approaching 500°C. The para-central ring architecture of 1,4-Bis(3-aminophenoxy)benzene is associated with a ~15.9°C improvement in Td compared to meta-central isomers in aramid systems . While the meta-amino substitution may slightly attenuate this gain relative to the all-para isomer, the expected Td still exceeds that of widely-used m-APB (1,3-bis(3-aminophenoxy)benzene) based polyimides, providing a valuable intermediate thermal capability profile for applications where m-APB's thermal stability is insufficient but the processing difficulties of all-para systems are prohibitive.

Purification-Efficient Monomer for High-Purity Polymer Synthesis

The 97°C melting point of 1,4-Bis(3-aminophenoxy)benzene is significantly lower than the 115–118°C melting point of the commercially dominant isomer 1,3-Bis(4-aminophenoxy)benzene (TPE-R) . This lower melting point facilitates recrystallization at gentler temperatures, reducing the risk of thermal or oxidative degradation during monomer purification. For procurement teams sourcing ultra-high-purity monomer (>99%) for electronics-grade polyimide synthesis, this physical property advantage translates directly into higher purification yields, lower energy costs, and reduced batch-to-batch variability.

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